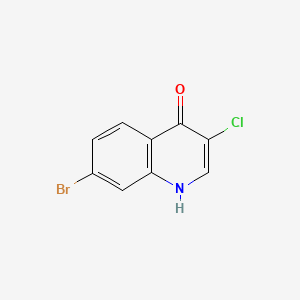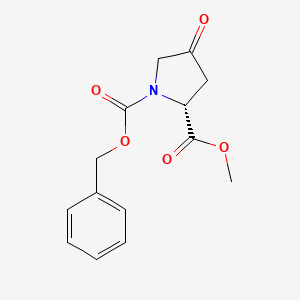
3-Chloro-7-bromo-4-hydroxyquinoline
Vue d'ensemble
Description
3-Chloro-7-bromo-4-hydroxyquinoline is a chemical compound with the empirical formula C9H5BrClNO. It has a molecular weight of 258.50 . This compound is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 3-Chloro-7-bromo-4-hydroxyquinoline can be represented by the SMILES stringClC1=C(O)C(C(N=C1)=C2)=CC=C2Br . This indicates that the molecule contains a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-7-bromo-4-hydroxyquinoline are not detailed in the retrieved sources, quinoline compounds are known to be involved in a wide range of reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
3-Chloro-7-bromo-4-hydroxyquinoline is a solid compound . Its molecular weight is 258.50 .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
3-Chloro-7-bromo-4-hydroxyquinoline: is a valuable scaffold in medicinal chemistry due to its heterocyclic structure, which is common in many pharmacologically active compounds . Its core structure is found in various therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The compound’s halogenated nature allows for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules with potential biological activity.
Organic Synthesis
In synthetic organic chemistry, 3-Chloro-7-bromo-4-hydroxyquinoline serves as a building block for constructing more complex quinoline derivatives . Its reactivity, particularly at the halogen sites, enables various cross-coupling reactions, which are pivotal in creating diverse organic molecules. This compound can undergo reactions such as Suzuki coupling or Sonogashira coupling, leading to new compounds with potential industrial applications.
Material Science
Quinoline derivatives exhibit unique optical and electronic properties, making them suitable for use in material science . 3-Chloro-7-bromo-4-hydroxyquinoline can be used to synthesize organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable complexes with metals also makes it a candidate for creating new materials with specific magnetic or conductive properties.
Analytical Chemistry
The compound’s structure allows it to act as a fluorescent probe or a chromophore in analytical applications . It can be used in the development of new sensors for detecting metal ions or other organic compounds. Its fluorescence properties can be tuned by modifying its structure, which is beneficial for creating highly sensitive and selective analytical tools.
Environmental Science
Halogenated quinolines, including 3-Chloro-7-bromo-4-hydroxyquinoline , are often studied for their environmental impact . Research into their biodegradability, toxicity, and potential as environmental contaminants is crucial. This compound can serve as a model substance for studying the behavior of similar organic pollutants in the environment.
Catalysis
This compound can be used as a ligand in catalysis due to its ability to coordinate with various metals . It can enhance the efficiency of metal-catalyzed reactions, such as hydrogenation or oxidation processes. The development of new catalysts using 3-Chloro-7-bromo-4-hydroxyquinoline could lead to more sustainable and environmentally friendly chemical processes.
Safety And Hazards
The safety data sheet for a similar compound, 7-Chloro-4-hydroxyquinoline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-3-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLLWZADBFGUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671086 | |
| Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-bromo-4-hydroxyquinoline | |
CAS RN |
1203579-13-8 | |
| Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-7-bromo-4-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)
![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)





![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)